Ethyl 2-chloroquinoline-7-carboxylate

Vue d'ensemble

Description

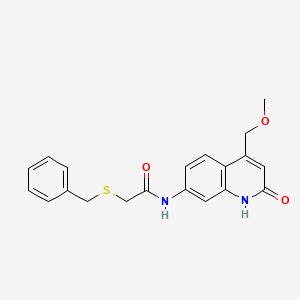

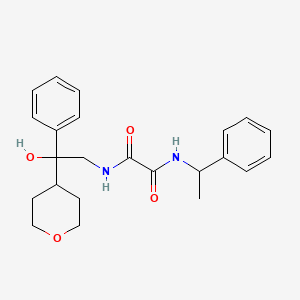

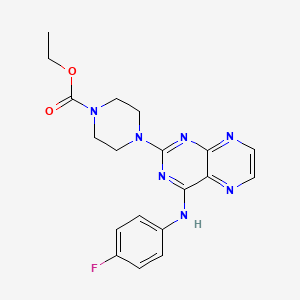

Ethyl 2-chloroquinoline-7-carboxylate is a synthetic organic compound that belongs to a group of quinoline derivatives . It is a white solid with a molecular weight of 235.67 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular formula of this compound is C12H10ClNO2 . The InChI code for this compound is 1S/C12H10ClNO2/c1-2-16-12(15)9-4-3-8-5-6-11(13)14-10(8)7-9/h3-7H,2H2,1H3 .Physical and Chemical Properties Analysis

This compound is a white solid with a molecular weight of 235.67 . The storage temperature for this compound is 0-8°C .Applications De Recherche Scientifique

Synthesis and Catalysis

Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, a compound related to Ethyl 2-chloroquinoline-7-carboxylate, has been synthesized using a Gould-Jacobs reaction catalyzed by aluminium metal. This process, enhanced by microwave assistance, yielded a high product yield of 94.2%, showcasing the efficiency of this synthetic route (Song Bao-an, 2012).

Antibacterial Applications

A study on quinoline-3-carboxylates, which includes Ethyl 2-chloroquinoline-3-carboxylates, demonstrated their potential as antibacterial agents. These compounds were synthesized and tested against bacteria like Bacillus subtilis and Vibrio cholera, showing moderate activity (Krishnakumar et al., 2012).

Antibacterial Structure-Activity Relationships

Further research into the antibacterial properties of 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, closely related to this compound, revealed significant activities against both Gram-positive and Gram-negative bacteria. The study provided valuable insights into the structure-activity relationships of these compounds (Koga et al., 1980).

Antioxidant Properties

The antioxidant properties of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates, a category including compounds similar to this compound, have been synthesized and evaluated. Some of these compounds demonstrated the ability to reduce lipid peroxidation levels and showed nitric oxide scavenging activity (Saraiva et al., 2015).

Solvent Influence on Product Ratios

Research into the conversion of Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate, closely related to this compound, explored the influence of different solvents and conditions on the product ratio. This study contributes to the understanding of reaction dynamics in the synthesis of quinoline derivatives (Guo Hui, 1991).

Cancer Therapy Applications

Chloroquine and its analogs, including compounds like this compound, have shown promise as cancer therapy agents. They have the potential to sensitize cell-killing effects by radiation and chemotherapeutic agents in a cancer-specific manner, opening new avenues for cancer treatment (Solomon & Lee, 2009).

Safety and Hazards

The safety information for Ethyl 2-chloroquinoline-7-carboxylate includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Quinoline derivatives, such as Ethyl 2-chloroquinoline-7-carboxylate, are a unique class of pharmacophores present in various therapeutic agents . They continue to be used to create compounds with a wide range of pharmacological activities . Therefore, the future directions for this compound could involve further exploration of its potential therapeutic uses and the development of greener and more sustainable chemical processes for its synthesis .

Propriétés

IUPAC Name |

ethyl 2-chloroquinoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-4-3-8-5-6-11(13)14-10(8)7-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBLMBXLGXIVHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[6-(2,2-dimethoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2712751.png)

![N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/no-structure.png)

![2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2712760.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide](/img/structure/B2712764.png)

![4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol](/img/structure/B2712768.png)

![5-(3-chloro-4-methylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2712770.png)